![molecular formula C14H12F2N2O B15147534 N-[4-(Aminomethyl)phenyl]-3,5-difluorobenzamide CAS No. 1016496-43-7](/img/structure/B15147534.png)
N-[4-(Aminomethyl)phenyl]-3,5-difluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(Aminomethyl)phenyl]-3,5-difluorobenzamide is an organic compound that features a benzamide core substituted with an aminomethyl group at the para position of the phenyl ring and two fluorine atoms at the meta positions of the benzamide ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Aminomethyl)phenyl]-3,5-difluorobenzamide can be achieved through a multi-step process. One common method involves the following steps:
Preparation of 4-(Aminomethyl)phenylboronic acid: This can be synthesized via the reaction of 4-bromobenzylamine with bis(pinacolato)diboron in the presence of a palladium catalyst under Suzuki-Miyaura coupling conditions.
Coupling with 3,5-Difluorobenzoyl Chloride: The 4-(aminomethyl)phenylboronic acid is then coupled with 3,5-difluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for the coupling reactions and advanced purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-[4-(Aminomethyl)phenyl]-3,5-difluorobenzamide can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form a corresponding imine or nitrile.
Reduction: The benzamide group can be reduced to form an amine.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzamides with various functional groups replacing the fluorine atoms.
Aplicaciones Científicas De Investigación
N-[4-(Aminomethyl)phenyl]-3,5-difluorobenzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it suitable for use in the development of advanced materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological processes involving benzamide derivatives.
Mecanismo De Acción
The mechanism of action of N-[4-(Aminomethyl)phenyl]-3,5-difluorobenzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the aminomethyl group and fluorine atoms can enhance its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- N-[4-(Aminomethyl)phenyl]urea
- N-(3-(Aminomethyl)phenyl)-5-(4-phenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-amine
- 4-(3-Aminomethyl-phenyl)-piperidin-1-yl-(5-phenethyl-pyridin-3-yl)-methanone
Uniqueness
N-[4-(Aminomethyl)phenyl]-3,5-difluorobenzamide is unique due to the presence of both the aminomethyl group and the difluorobenzamide moiety. This combination imparts specific chemical and physical properties that can be exploited in various applications, making it distinct from other similar compounds.
Propiedades
Número CAS |
1016496-43-7 |
|---|---|
Fórmula molecular |
C14H12F2N2O |
Peso molecular |
262.25 g/mol |
Nombre IUPAC |
N-[4-(aminomethyl)phenyl]-3,5-difluorobenzamide |
InChI |
InChI=1S/C14H12F2N2O/c15-11-5-10(6-12(16)7-11)14(19)18-13-3-1-9(8-17)2-4-13/h1-7H,8,17H2,(H,18,19) |
Clave InChI |
FDBPNWNDVATTTN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CN)NC(=O)C2=CC(=CC(=C2)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[7-Difluoromethyl-2,3-dihydro-1H-1,4-diazepine-5-YL]-4-methoxyphenol](/img/structure/B15147454.png)


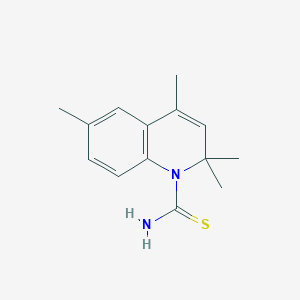
![N-Methyl-N-[6-(4-nitrophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B15147487.png)
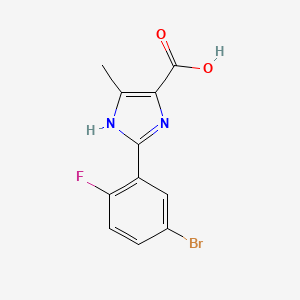
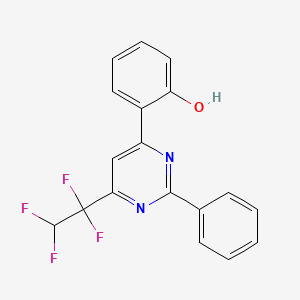
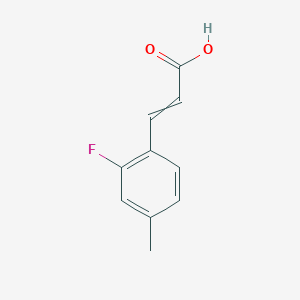
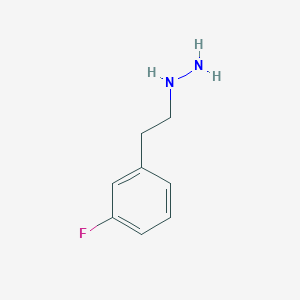
![N-[2-(dimethylamino)ethyl]-N-methylpiperidin-4-amine; tris(maleic acid)](/img/structure/B15147509.png)
![N-ethyl-2-({[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)hydrazinecarbothioamide](/img/structure/B15147512.png)
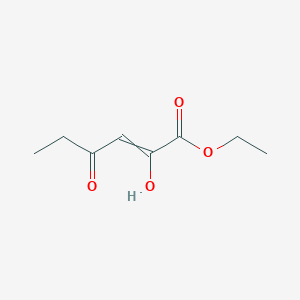
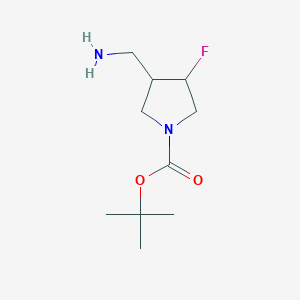
![3,3'-Dibromo-[1,1'-binaphthalene]-2,2'-diol sulfanylidene](/img/structure/B15147539.png)
